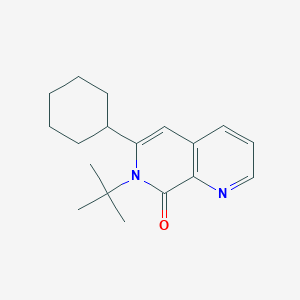
7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” is a synthetic organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring. This compound is characterized by the presence of a tert-butyl group at the 7th position, a cyclohexyl group at the 6th position, and a ketone functional group at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” typically involves multi-step organic reactions. One possible route could involve the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the introduction of the tert-butyl and cyclohexyl groups can be achieved through alkylation reactions. The final step might involve the formation of the ketone group through oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “7-tert-Butyl-6-cyclohexyl-1,7-naphthyridin-8(7H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
6-tert-Butyl-7-cyclohexyl-1,7-naphthyridin-8(7H)-one: Similar structure with different positions of substituents.
7-tert-Butyl-6-phenyl-1,7-naphthyridin-8(7H)-one: Similar structure with a phenyl group instead of a cyclohexyl group.
Propiedades
Número CAS |
922527-24-0 |
|---|---|
Fórmula molecular |
C18H24N2O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
7-tert-butyl-6-cyclohexyl-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)20-15(13-8-5-4-6-9-13)12-14-10-7-11-19-16(14)17(20)21/h7,10-13H,4-6,8-9H2,1-3H3 |
Clave InChI |
DQMGXOODXXYLKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=CC2=C(C1=O)N=CC=C2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



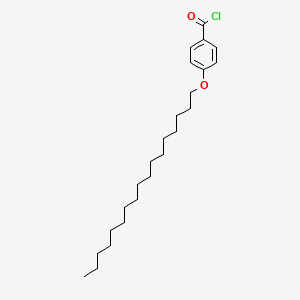

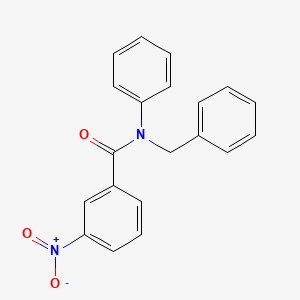
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)

![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
![2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol](/img/structure/B14187459.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
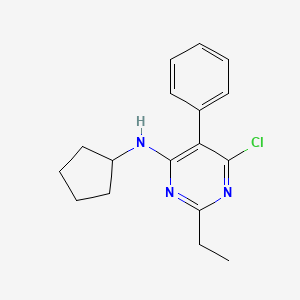
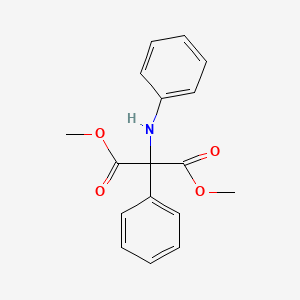
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
